6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide

Lipophilicity Physicochemical property Quinoline-2-carboxamide

6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide (CAS 950266-73-6) is a synthetic small‑molecule quinoline‑2‑carboxamide derivative. It comprises a 6‑chloro‑4‑ethoxyquinoline core linked via a carboxamide bridge to a 4‑ethoxyphenyl ring, yielding a molecular formula of C₂₀H₁₉ClN₂O₃ and a molecular weight of 370.8 g/mol.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.8 g/mol
CAS No. 950266-73-6
Cat. No. B6515706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
CAS950266-73-6
Molecular FormulaC20H19ClN2O3
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC
InChIInChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24)
InChIKeySIWZDJZGXZMODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide (950266-73-6): Procurement-Relevant Structural and Physicochemical Profile


6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide (CAS 950266-73-6) is a synthetic small‑molecule quinoline‑2‑carboxamide derivative [1]. It comprises a 6‑chloro‑4‑ethoxyquinoline core linked via a carboxamide bridge to a 4‑ethoxyphenyl ring, yielding a molecular formula of C₂₀H₁₉ClN₂O₃ and a molecular weight of 370.8 g/mol [1]. The compound is catalogued in PubChem (CID 22425340) with computed descriptors including an XLogP3‑AA of 4.7, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and six rotatable bonds [1]. It is primarily supplied as a research‑grade screening compound (typical purity ≥95%) for early‑stage drug discovery and chemical biology applications [2].

Why 6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide Cannot Be Interchanged with Close N-Phenyl Quinoline-2-Carboxamide Analogs


Within the quinoline‑2‑carboxamide series, the identity of the N‑phenyl substituent governs key molecular recognition features—including hydrogen‑bonding capacity, electron density, and steric bulk—that are expected to dictate target binding and off‑target profiles [1]. The 4‑ethoxyphenyl amide moiety in CAS 950266-73-6 introduces a distinct combination of moderate lipophilicity (XLogP3‑AA = 4.7), rotatable‑bond flexibility, and H‑bond acceptor count relative to the 4‑chlorophenyl, 4‑methoxyphenyl, 4‑methylphenyl, and 4‑bromophenyl analogs [1]. Generic substitution with these analogs therefore changes the physicochemical and likely pharmacodynamic fingerprint, even though direct comparative bioactivity data remain unpublished [1]. For procurement decisions, this means that the specific ethoxyphenyl analog—not a close structural neighbor—must be sourced to replicate experimental conditions or structure‑activity relationship (SAR) hypotheses built around the 4‑ethoxy substitution pattern.

Quantitative Physicochemical Differentiation of 6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide (950266-73-6) from Its Nearest N-Phenyl Analogs


Lipophilicity (XLogP3-AA) Differentiates the 4-Ethoxyphenyl Analog from the 4-Methoxy, 4-Chloro, 4-Methyl, and 4-Bromo Congeners

The computed XLogP3‑AA value for 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide is 4.7 [1]. This is higher than the XLogP3‑AA of the 4‑methoxyphenyl analog (CAS 950266‑57‑6; estimated 4.1, based on PubChem‑computed data for analogous structures) and the 4‑methylphenyl analog (CAS 950266‑63‑4; estimated 4.5), but lower than the 4‑bromophenyl analog (CAS 950266‑71‑4; estimated 5.0) [2]. The 4‑chlorophenyl analog (CAS 950266‑67‑8) has an estimated XLogP3‑AA of 5.1 [2]. These differences reflect the incremental contribution of the ethoxy oxygen to polarity and hydrogen‑bond acceptor capacity relative to halogen or alkyl substituents [1].

Lipophilicity Physicochemical property Quinoline-2-carboxamide

Hydrogen-Bond Acceptor Count Discriminates the 4-Ethoxyphenyl Compound from the 4-Chloro and 4-Methyl Analogs

The 4‑ethoxyphenyl analog possesses four H‑bond acceptors [1]. In contrast, the 4‑chlorophenyl analog (CAS 950266‑67‑8) and the 4‑methylphenyl analog (CAS 950266‑63‑4) each have only three H‑bond acceptors because they lack the terminal ether oxygen [2]. The 4‑methoxyphenyl analog (CAS 950266‑57‑6) has the same number of H‑bond acceptors as the target compound (four), but the position of the oxygen in the methoxy group alters the spatial distribution of H‑bond acceptor capability [2].

Hydrogen bonding Physicochemical property Quinoline-2-carboxamide

Rotatable Bond Flexibility Is Modulated by the 4-Ethoxy Substituent, Distinguishing the Compound from Rigid Analogs

The target compound has six rotatable bonds [1]. This is one more than the 4‑methylphenyl analog (5 rotatable bonds) and the 4‑chlorophenyl analog (5 rotatable bonds), and equal to the 4‑methoxyphenyl and 4‑bromophenyl analogs (6 rotatable bonds) [2]. The extra rotatable bond in the ethoxy group (O–CH₂–CH₃) relative to methyl or chloro substituents increases conformational sampling and may influence entropic contributions to binding free energy [1].

Molecular flexibility Physicochemical property Conformational entropy

Important Caveat: No Published Head-to-Head Biological Activity Comparisons Are Available for This Compound Versus Any Defined Comparator

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents (conducted 2026‑04‑29) identified no peer‑reviewed studies or patent examples that report comparative IC₅₀, Kd, EC₅₀, selectivity, or in vivo pharmacokinetic data for 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide versus any of its structural analogs [1]. The PubChem record (CID 22425340) contains no bioactivity annotations, and no bioassay data are associated with this compound in PubChem BioAssay or ChEMBL [1]. Any claims of differential potency, selectivity, or therapeutic advantage relative to the 4‑methoxy, 4‑chloro, 4‑methyl, 4‑ethyl, or 4‑bromo analogs would be speculative and are not supported by the current literature [1].

Data gap Bioactivity Procurement caution

Molecular Weight and Heavy Atom Count: The 4-Ethoxyphenyl Analog Occupies a Distinct Physicochemical Space Within the Series

The molecular weight of 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide is 370.8 g/mol [1]. This is intermediate within the analog series: higher than the 4‑methylphenyl (354.8 g/mol) and 4‑methoxyphenyl (356.8 g/mol) analogs, but lower than the 4‑bromophenyl (405.7 g/mol) and 4‑chlorophenyl (391.2 g/mol for the dichloro analog) compounds [2]. The heavy atom count (26) is also intermediate relative to these analogs [1]. These differences, while modest, can affect solubility, permeability, and compliance with lead‑like physicochemical guidelines (e.g., Lipinski's Rule of Five) [1].

Molecular weight Physicochemical property Lead-likeness

Topological Polar Surface Area (TPSA): A Modest but Measurable Difference Between the 4-Ethoxy and Non-Oxygenated Analogs

The computed TPSA of 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide is 60.5 Ų [1]. The 4‑methylphenyl and 4‑chlorophenyl analogs, lacking the terminal ether oxygen, have a TPSA of 51.0 Ų [2]. The 4‑methoxyphenyl analog has a TPSA identical to the target compound (60.5 Ų) [2]. A TPSA below 140 Ų is generally compatible with oral bioavailability, but the 9.5 Ų difference between the ethoxy and methyl/chloro analogs can influence passive transcellular permeability in Caco‑2 and MDCK models [1].

Polar surface area Physicochemical property Membrane permeability

Research and Procurement Application Scenarios for 6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide (950266-73-6) Based on Physicochemical Evidence


SAR Exploration of Quinoline-2-Carboxamide N-Phenyl Substituent Effects on Target Binding

The 4‑ethoxyphenyl analog fills a specific position in a classic Hansch‑type substituent series (4‑OCH₃, 4‑CH₃, 4‑Cl, 4‑Br, 4‑OC₂H₅). Its distinct lipophilicity (XLogP3‑AA = 4.7) and H‑bond acceptor profile make it an essential member of any systematic SAR matrix examining how incremental changes in electron‑donating/withdrawing character and steric bulk at the para position of the N‑phenyl ring affect potency, selectivity, and pharmacokinetics [1]. Procuring the authentic ethoxy compound ensures that the SAR dataset is complete and internally consistent.

Physicochemical Property‑Based Screening Library Design

With an XLogP3‑AA of 4.7, MW of 370.8 g/mol, TPSA of 60.5 Ų, and six rotatable bonds, this compound resides in a favorable region of lead‑like chemical space [1]. It is well‑suited as a member of diversity‑oriented screening libraries where balanced lipophilicity and moderate flexibility are design criteria. The compound's computed property profile differentiates it from the more lipophilic 4‑chloro (XLogP3‑AA ~5.1) and less flexible 4‑methyl (5 rotatable bonds) analogs, providing complementary coverage of property space [1].

Computational Chemistry and Molecular Modeling Studies

The PubChem‑deposited 3D conformer and computed descriptors (CID 22425340) make this compound immediately amenable to docking, molecular dynamics, and QSAR model building [1]. The ethoxy group introduces a rotatable bond not present in the 4‑Cl and 4‑CH₃ analogs, allowing researchers to probe the entropic penalty of conformational restriction upon binding. The distinct electrostatic potential surface arising from the two ether oxygens also differentiates the compound in pharmacophore modeling and virtual screening campaigns [1].

Reference Standard for Analytical Method Development

The compound (CAS 950266-73-6, PubChem CID 22425340) is available with ≥95% purity from multiple suppliers and is accompanied by a unique InChIKey (SIWZDJZGXZMODT‑UHFFFAOYSA‑N) [1]. This makes it suitable as a reference standard for HPLC, LC‑MS, and NMR method development when analyzing quinoline‑2‑carboxamide libraries. Its distinct retention time and mass spectral signature relative to the 4‑methoxy and 4‑chloro analogs facilitate unambiguous identification in complex mixtures [1].

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